4-Ethyl 2-methyl 5-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate
Overview
Description
4-Ethyl 2-methyl 5-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl 2-methyl 5-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps:
Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of Substituents: The ethyl, methyl, and carboxylate groups are introduced through alkylation and esterification reactions.
Attachment of the Phenoxyacetyl Group: The phenoxyacetyl group is attached via an acylation reaction using 2-chloro-4,6-dimethylphenoxyacetic acid and a suitable coupling reagent.
Final Assembly: The final compound is assembled through a series of condensation and purification steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new drugs, particularly for targeting specific enzymes or receptors.
Medicine
Therapeutics: It may have applications in the treatment of diseases due to its potential biological activity.
Industry
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-Ethyl 2-methyl 5-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate exerts its effects is likely related to its ability to interact with biological macromolecules. The phenoxyacetyl group can form hydrogen bonds with amino acid residues in proteins, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl 2-methyl 5-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate: Similar in structure but with variations in the substituents on the thiophene ring.
2-Methyl 5-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate: Lacks the ethyl group at the 4-position.
4-Ethyl 2-methyl 5-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-thiophene-2,4-dicarboxylate: Lacks the methyl group at the 3-position.
Uniqueness
The unique combination of substituents in this compound imparts specific chemical and biological properties that distinguish it from similar compounds. These properties include enhanced stability, specific reactivity patterns, and potential biological activity.
Properties
IUPAC Name |
4-O-ethyl 2-O-methyl 5-[[2-(2-chloro-4,6-dimethylphenoxy)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO6S/c1-6-27-19(24)15-12(4)17(20(25)26-5)29-18(15)22-14(23)9-28-16-11(3)7-10(2)8-13(16)21/h7-8H,6,9H2,1-5H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQKVQFJLGZZJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)COC2=C(C=C(C=C2Cl)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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